2-(2-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
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Overview
Description
2-(2-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound known for its applications in various scientific fields, particularly chemistry, biology, and medicine. This compound features a unique structure combining a fluorophenoxy group, a piperazine ring, and a thiazole moiety, making it an interesting subject of study for its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorination and Etherification: : The synthesis begins with the fluorination of phenol, followed by etherification to introduce the fluorophenoxy group.
Thiazole Formation: : Thiazole formation occurs via condensation reactions involving appropriate starting materials.
Piperazine Coupling: : Finally, the piperazine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Scale-Up Reactions: : In industrial settings, large-scale reactors are used to optimize yields and purity.
Purification Processes: : Post-reaction purification includes recrystallization and chromatography to isolate the target compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction reactions may reduce specific functional groups, altering the compound’s structure and properties.
Substitution: : Substitution reactions, particularly nucleophilic and electrophilic, modify the functional groups attached to the aromatic ring and the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate and chromium trioxide.
Reducing Agents: : Like lithium aluminum hydride and sodium borohydride.
Catalysts: : Palladium, platinum, and other transition metals are used to facilitate various reactions.
Major Products
Scientific Research Applications
2-(2-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is extensively studied for its potential in:
Chemistry: : Used as a building block for more complex organic molecules.
Biology: : Investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Explored for potential therapeutic uses, such as in the design of novel pharmaceuticals.
Industry: : Applications in materials science and the production of specialized polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride exerts its effects involves its binding to specific molecular targets, which may include enzymes, receptors, or other cellular components. Its unique structure allows for specific interactions that can modulate biological pathways and processes.
Comparison with Similar Compounds
2-(2-Fluorophenoxy)-1-(4-((2-methylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride: .
2-(2-Fluorophenoxy)-1-(4-((5-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride: .
Highlighting Uniqueness
Compared to similar compounds, 2-(2-Fluorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride stands out due to its specific substitution pattern on the thiazole ring and the positioning of the fluorophenoxy group, which confer unique chemical and biological properties. These differences can lead to variations in reactivity, stability, and biological activity, making it a compound of significant interest for further research and application.
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Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S.ClH/c1-13-12-24-16(19-13)10-20-6-8-21(9-7-20)17(22)11-23-15-5-3-2-4-14(15)18;/h2-5,12H,6-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXUCJNPYSUHFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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